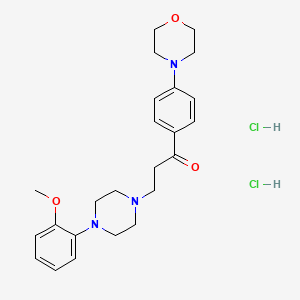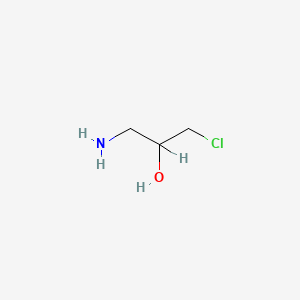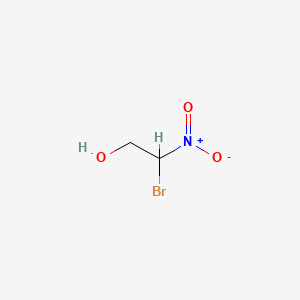![molecular formula C20H24Cl2N2O3 B1208337 2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride CAS No. 36115-09-0](/img/structure/B1208337.png)
2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride involves several steps, including the reaction of dibenzofuran with dimethylaminoacetyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The resulting product is then purified through recrystallization to obtain the dihydrochloride salt .
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of automated reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: It is used in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: this compound is studied for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride can be compared with other similar compounds, such as:
Tilorone analogs: These compounds share a similar structure and have comparable biological activities.
Dibenzofuran derivatives: These compounds have a similar core structure and are used in various scientific applications.
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a versatile compound for research and industrial applications .
Properties
CAS No. |
36115-09-0 |
|---|---|
Molecular Formula |
C20H24Cl2N2O3 |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
2-(dimethylamino)-1-[8-[2-(dimethylamino)acetyl]dibenzofuran-2-yl]ethanone;dihydrochloride |
InChI |
InChI=1S/C20H22N2O3.2ClH/c1-21(2)11-17(23)13-5-7-19-15(9-13)16-10-14(6-8-20(16)25-19)18(24)12-22(3)4;;/h5-10H,11-12H2,1-4H3;2*1H |
InChI Key |
PPNIUFLTCMHTME-UHFFFAOYSA-N |
SMILES |
CN(C)CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)CN(C)C.Cl.Cl |
Canonical SMILES |
CN(C)CC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)CN(C)C.Cl.Cl |
Key on ui other cas no. |
36115-09-0 |
Related CAS |
65322-76-1 (Parent) |
Synonyms |
2,8-bis(2-(dimethylamino)acetyl)dibenzofuran dihydrochloride RMI 11567 DA RMI 11567DA RMI 11567DA dihydrochloride tilorone analog 11,567 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Fluorophenyl)methyl]-3-(2-furanylmethyl)-4-imino-6,6-dimethyl-5,8-dihydropyrano[2,3]thieno[2,4-b]pyrimidin-2-one](/img/structure/B1208255.png)
![(2S)-N-[(2S,3R)-4-[(3S,4aS,8aR)-3-[(tert-butylamino)-oxomethyl]-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]-2-[[oxo(2-quinolinyl)methyl]amino]butanediamide](/img/structure/B1208257.png)
![4-Amino-1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide](/img/structure/B1208260.png)

![3-[(3S,6R)-2-oxo-6-(1,2,3,4-tetrahydroxybutyl)morpholin-3-yl]propanamide](/img/structure/B1208263.png)









